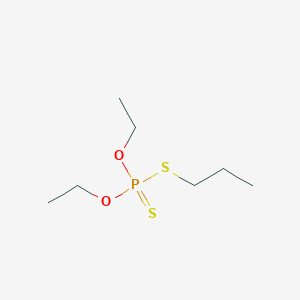
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane, also known as DPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPS belongs to the family of organophosphorus compounds, which are widely used in the production of pesticides, herbicides, and other agricultural chemicals. The unique chemical properties of DPS make it a promising candidate for a range of applications, including as a catalyst in chemical reactions and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is not well understood, but it is thought to involve the formation of a reactive intermediate that can interact with other molecules in a variety of ways. This reactivity makes Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane a potentially useful compound in a range of applications, including as a catalyst and as a therapeutic agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane can interact with a range of biological molecules, including enzymes and proteins. This interaction can lead to changes in biochemical and physiological processes, which may have potential therapeutic applications. However, the exact effects of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane on these processes are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is its relatively simple synthesis process, which makes it easy to produce on a large scale. Additionally, Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has a high degree of reactivity, which makes it a potentially useful compound in a range of applications. However, one limitation of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. One area of interest is in the development of new catalysts for chemical reactions. Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has shown promise as a catalyst, and further research in this area could lead to the development of more efficient and effective catalysts. Another area of interest is in the potential therapeutic applications of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. Studies have shown that Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane can interact with biological molecules, and further research in this area could lead to the development of new therapeutic agents. Finally, there is potential for Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane to be used in the production of new materials, such as polymers and plastics. Further research in this area could lead to the development of new materials with unique properties and applications.
Métodos De Síntesis
The synthesis of Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane involves the reaction of diethyl sulfide with phosphorus pentasulfide in the presence of a catalyst. The resulting compound is then treated with propylene oxide to produce Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane. The synthesis process is relatively straightforward and can be carried out on a large scale, making Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane a commercially viable compound.
Aplicaciones Científicas De Investigación
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new catalysts for chemical reactions. Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane has been shown to be an effective catalyst in a range of reactions, including the synthesis of esters and the conversion of alcohols to aldehydes.
Propiedades
Número CAS |
18882-44-5 |
|---|---|
Nombre del producto |
Diethoxy-propylsulfanyl-sulfanylidene-lambda5-phosphane |
Fórmula molecular |
C7H17O2PS2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
diethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-7-12-10(11,8-5-2)9-6-3/h4-7H2,1-3H3 |
Clave InChI |
DQJJCSVNNBGCJC-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(OCC)OCC |
SMILES canónico |
CCCSP(=S)(OCC)OCC |
Sinónimos |
O,O-diethyl-S-propyl dithiophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



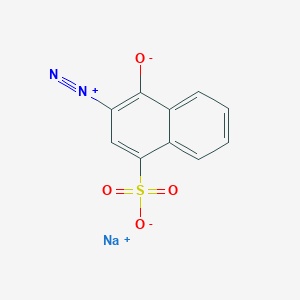
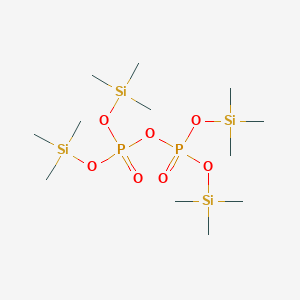
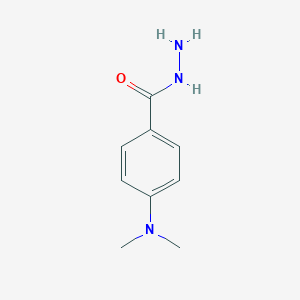
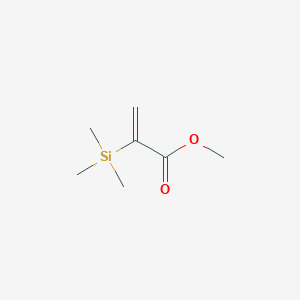
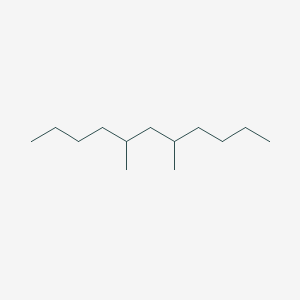
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
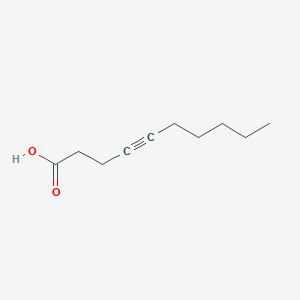

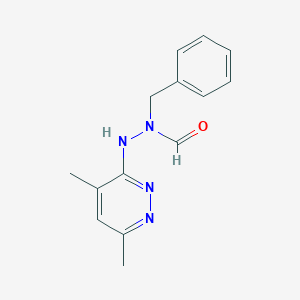
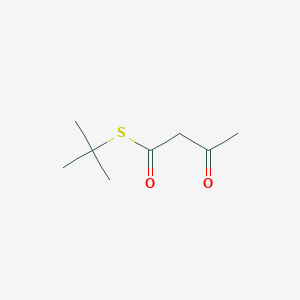
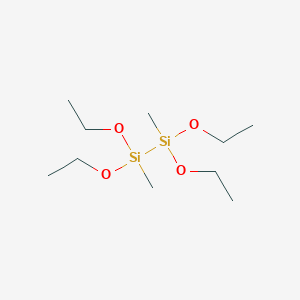
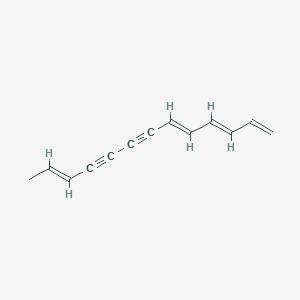
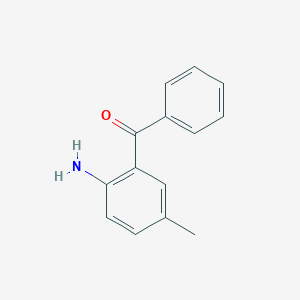
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)